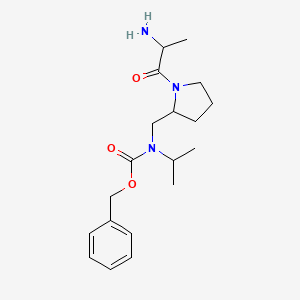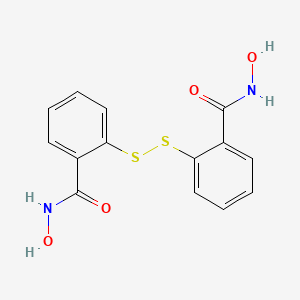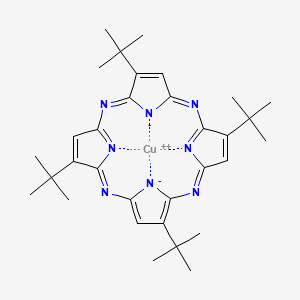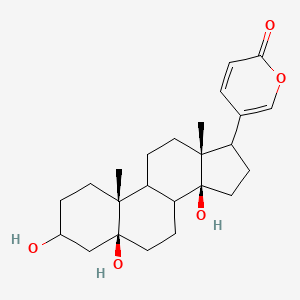![molecular formula C18H24N2O3 B14797919 propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)
propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a unique structure combining an indene moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate involves its interaction with molecular targets in biological systems. The indene and piperazine moieties may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and piperazine-based molecules. Examples are:
- Indole derivatives
- Imidazole-containing compounds
- Other piperazine derivatives
Uniqueness
What sets propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate apart is its combination of the indene and piperazine structures, which may confer unique biological and chemical properties. This dual functionality can be advantageous in designing compounds with specific desired effects.
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
propyl 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H24N2O3/c1-2-9-23-17(21)12-16-18(22)19-7-8-20(16)15-10-13-5-3-4-6-14(13)11-15/h3-6,15-16H,2,7-12H2,1H3,(H,19,22) |
InChI Key |
OKYJIHBVLIQLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)

![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)




